molecular formula C11H19N3OS B6630315 [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol

Cat. No.: B6630315
M. Wt: 241.36 g/mol
InChI Key: FZLSSYWMGPCOOM-UHFFFAOYSA-N
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Description

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol is a chemical compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol typically involves the formation of the thiadiazole ring followed by the attachment of the cyclohexylmethanol moiety. One common method involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-amine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexanone].

    Reduction: Formation of [2-[(3-Ethyl-1,2,4-dihydrothiadiazol-5-yl)amino]cyclohexyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Thiadiazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.

Mechanism of Action

The mechanism of action of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol
  • [2-[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol
  • [2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol

Uniqueness

The uniqueness of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol lies in its specific substitution pattern on the thiadiazole ring and the cyclohexylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-2-10-13-11(16-14-10)12-9-6-4-3-5-8(9)7-15/h8-9,15H,2-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLSSYWMGPCOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NC2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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